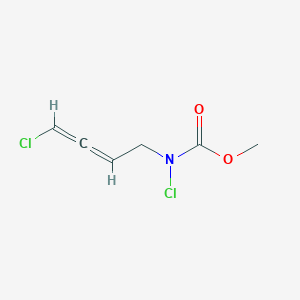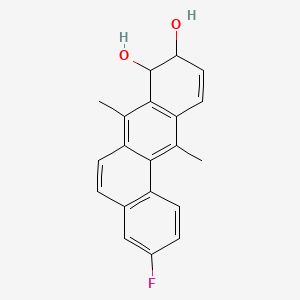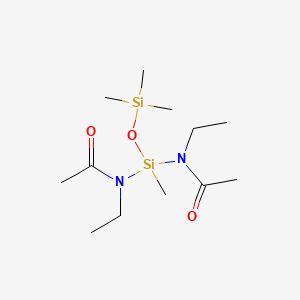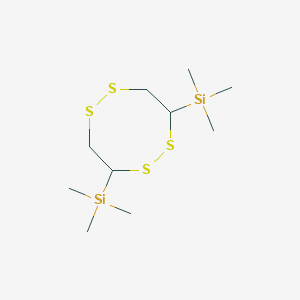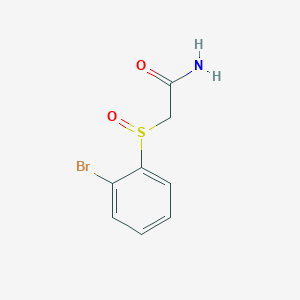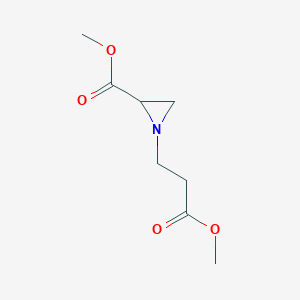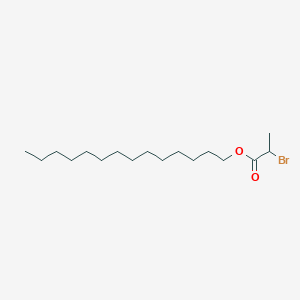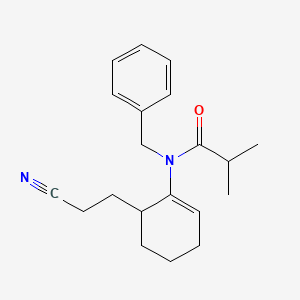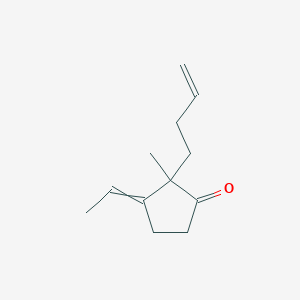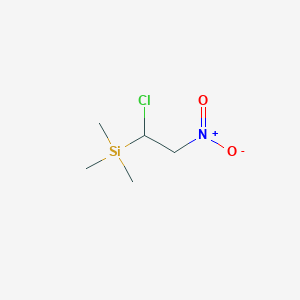
(1-Chloro-2-nitroethyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-nitroethyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group, a chloro group, and a nitroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis and reduce the production costs.
化学反応の分析
Types of Reactions
(1-Chloro-2-nitroethyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new functionalized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted silanes, amines, and nitroso compounds, which can be further utilized in different chemical processes.
科学的研究の応用
Chemistry
In chemistry, (1-Chloro-2-nitroethyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The nitro and amino functionalities can be exploited for the design of bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including adhesives, coatings, and sealants. Its unique reactivity allows for the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (1-Chloro-2-nitroethyl)(trimethyl)silane involves the interaction of its functional groups with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation processes. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or industrial substrates, resulting in the desired effects.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the nitroethyl group, making it less versatile in certain chemical reactions.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a nitroethyl group, leading to different reactivity and applications.
Triethylsilane: Lacks the chloro and nitro functionalities, primarily used as a reducing agent in organic synthesis.
Uniqueness
(1-Chloro-2-nitroethyl)(trimethyl)silane is unique due to the presence of both chloro and nitroethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler silanes.
特性
CAS番号 |
86955-99-9 |
|---|---|
分子式 |
C5H12ClNO2Si |
分子量 |
181.69 g/mol |
IUPAC名 |
(1-chloro-2-nitroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H12ClNO2Si/c1-10(2,3)5(6)4-7(8)9/h5H,4H2,1-3H3 |
InChIキー |
YNBOQSNWYOQQHL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


